molecular formula C13H11N3 B11892854 2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile

2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile

Cat. No.: B11892854
M. Wt: 209.25 g/mol
InChI Key: NLMWZDMXIGLXPS-UHFFFAOYSA-N
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Description

2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile is a chemical compound with the molecular formula C13H9N3 It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-methyl-1H-indole-3-carbaldehyde and malononitrile in the presence of a base such as piperidine or pyridine . The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted indole derivatives .

Mechanism of Action

The mechanism of action of 2-((5-Methyl-1H-indol-3-yl)methyl)malononitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-[(5-methyl-1H-indol-3-yl)methyl]propanedinitrile

InChI

InChI=1S/C13H11N3/c1-9-2-3-13-12(4-9)11(8-16-13)5-10(6-14)7-15/h2-4,8,10,16H,5H2,1H3

InChI Key

NLMWZDMXIGLXPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C#N)C#N

Origin of Product

United States

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